molecular formula C15H23NO2 B1246082 (E)-1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione

(E)-1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione

Cat. No.: B1246082
M. Wt: 249.35 g/mol
InChI Key: JGNMZTXDOHXIJQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione is a member of the class of pyrroles that is 2,3-dihydro-1H-pyrrole substituted by a 9-methyl-8,10-dioxodec-2-en-10-yl group at the nitrogen atom. Isolated from Penicillium citrinum and Penicillium brevicompactum, it exhibits antifungal activity. It has a role as an antifungal agent and a Penicillium metabolite. It is a member of pyrroles, a ketone and a monocarboxylic acid amide.

Scientific Research Applications

Biosynthesis in Marine-Derived Fungi

(E)-1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione has been identified in marine-derived fungi, specifically Penicillium citrinum. Research by Romminger et al. (2012) explored its biosynthesis, revealing the incorporation of acetate, methionine, and ornithine in its formation (Romminger et al., 2012).

Coordination Chemistry and Luminescence

In the field of coordination chemistry, Urdaneta et al. (2015) synthesized new ligands, including derivatives related to the chemical structure of interest, for use with Cu(I) and Zn(II) complexes. These ligands, with pyrrole-based structures, exhibited interesting properties such as yellow luminescence (Urdaneta et al., 2015).

Heterocyclic Compound Synthesis

Vydzhak and Panchishin (2008) focused on synthesizing pyrano[2,3-c]pyrrole-4,7-dione derivatives, which are structurally similar to the compound . This research provides insight into methods for creating complex fused heterocyclic compounds (Vydzhak & Panchishin, 2008).

Spiro Heterocyclization in Organic Chemistry

Dmitriev et al. (2014) explored the spiro heterocyclization of 1H-pyrrole-2,3-diones, another closely related compound class, with dimedone. This work contributes to the understanding of complex reactions involving pyrrole derivatives (Dmitriev et al., 2014).

Crystal Structure Analysis

The work by Diakiw et al. (1978) on N-(pyrrol-1-yl)maleimide and related compounds, including structural analysis via X-ray diffraction, provides fundamental knowledge about the crystal structures of pyrrole-based compounds (Diakiw et al., 1978).

Inhibitors in Biochemistry

A study by Rooney et al. (1983) on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase shows the potential biomedical applications of pyrrole derivatives in enzyme inhibition (Rooney et al., 1983).

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(E)-1-(2,3-dihydropyrrol-1-yl)-2-methyldec-8-ene-1,3-dione

InChI

InChI=1S/C15H23NO2/c1-3-4-5-6-7-10-14(17)13(2)15(18)16-11-8-9-12-16/h3-4,8,11,13H,5-7,9-10,12H2,1-2H3/b4-3+

InChI Key

JGNMZTXDOHXIJQ-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CCCCC(=O)C(C)C(=O)N1CCC=C1

Canonical SMILES

CC=CCCCCC(=O)C(C)C(=O)N1CCC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione
Reactant of Route 2
(E)-1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(E)-1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione
Reactant of Route 4
Reactant of Route 4
(E)-1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione
Reactant of Route 5
(E)-1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione
Reactant of Route 6
(E)-1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.